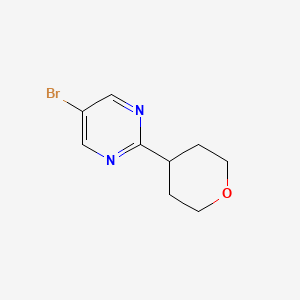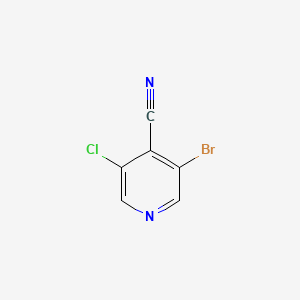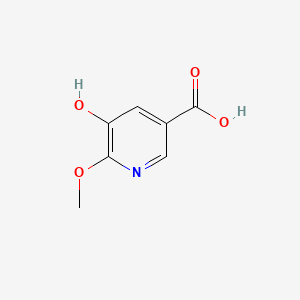
4-Aminoquinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H7N3 and a molecular weight of 169.186 . It is a type of 4-aminoquinoline, which is a form of aminoquinoline with the amino group at the 4-position of the quinoline .
Synthesis Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ), which is closely related to 4-Aminoquinoline-6-carbonitrile . El-Gamal et al. synthesized quinoline-carbonitrile derivatives and found them to be promising antibacterial lead compounds .Molecular Structure Analysis
The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline (6AQ) were explored . The LUMO and HOMO were localized on the entire molecule .Chemical Reactions Analysis
The mechanism of action of 4-aminoquinolines is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . Various hypotheses have been advanced to explain the specificity of action on the parasite .Physical And Chemical Properties Analysis
The absorption and emission spectra of 6-aminoquinoline (6AQ) in solvents have been estimated by TD-DFT coupled with the PCM model and correlated with the available experimental results . Depending on the solvents, the computed absorption maxima of 6AQ were noticed between 327 nm – 340 nm .Applications De Recherche Scientifique
Malaria Treatment
For several decades, the 4-aminoquinolines chloroquine (CQ) and amodiaquine (AQ) were considered the most important drugs for the control and eradication of malaria . The success of this class has been based on excellent clinical efficacy, limited host toxicity, ease of use, and simple, cost-effective synthesis . Despite the emergence of resistance to CQ and other 4-aminoquinoline drugs in most of the endemic regions, research findings provide considerable support that there is still significant potential to discover new affordable, safe, and efficacious 4-aminoquinoline antimalarials .
Nonlinear Optical (NLO) Applications
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ), a compound similar to 4-Aminoquinoline-6-carbonitrile . The NLO (nonlinear optical) properties (polarizability, first-order hyperpolarizability, and dipole moment) were computed using different hybrid functionals . The estimated values indicate that 6AQ can be considered a desirable molecule for further studies of the NLO applications .
Optoelectronics
Quinoline derivatives, including 4-aminoquinolines, have been extensively investigated in different fields, with a wide range of practical applications . Because of their chemical reactivity and thermal stability, electron transfer and emission capacities, and the probability of chemical variations, these compounds are often used in optoelectronics . They are essential for the manufacturing of new OLED devices .
Mécanisme D'action
Target of Action
The primary targets of 4-Aminoquinoline-6-carbonitrile are Plasmodium parasites , which are responsible for malaria . The compound is related to the 4-aminoquinolines class of drugs, which includes chloroquine and amodiaquine, known for their antimalarial properties .
Mode of Action
It is believed to be similar to other 4-aminoquinolines, which concentrate in the digestive vacuole of the intraerythrocytic parasite . The compound may inhibit the haem polymerase of the parasite, leading to the accumulation of soluble haem, which is toxic to the parasite .
Biochemical Pathways
The biochemical pathways affected by 4-Aminoquinoline-6-carbonitrile are related to the life cycle of the Plasmodium parasite. By inhibiting haem polymerase, the compound disrupts the parasite’s ability to detoxify haem, a byproduct of its digestion of host hemoglobin .
Pharmacokinetics
4-aminoquinolines are generally known for their extensive distribution in tissues and long elimination half-life . They are metabolized in the body and excreted through various routes .
Result of Action
The result of the action of 4-Aminoquinoline-6-carbonitrile is the inhibition of the growth of Plasmodium parasites, thereby preventing or treating malaria . The compound has shown high in vitro potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum .
Action Environment
The action of 4-Aminoquinoline-6-carbonitrile can be influenced by environmental factors. For example, oxygen tension has been shown to affect the efficacy of related compounds . .
Safety and Hazards
Orientations Futures
The future therapeutic value of 4-aminoquinoline and its derivatives is being considered . Recent medicinal chemistry campaigns have resulted in the development of short-chain chloroquine analogues (AQ-13), organometallic antimalarials (ferroquine), and the “fusion” antimalarial trioxaquine (SAR116242) .
Propriétés
IUPAC Name |
4-aminoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGDEKVTJNURV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoquinoline-6-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)
![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)



![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)
![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)



